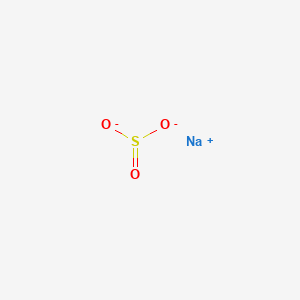
Sodium;sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;sulfite is a useful research compound. Its molecular formula is NaO3S- and its molecular weight is 103.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pulp and Paper Industry
Overview : Sodium sulfite is predominantly used in the pulp and paper industry for the cooking process of wood chips and other lignocellulosic materials. It serves as a reducing agent that helps in the delignification of plant fibers.
Key Benefits :
- Improved Pulp Quality : The use of sodium sulfite results in lighter-colored pulp with reduced need for bleaching agents, thus minimizing environmental impact.
- Higher Yield : The cooking process enhances pulp yield and reduces energy consumption during washing and processing.
| Application | Description |
|---|---|
| Cooking Process | Used to treat wood fibers at elevated temperatures and pressures. |
| Environmental Impact | Reduces chemical consumption and allows for recycling of waste products. |
Textile Industry
Role in Dyeing and Bleaching : Sodium sulfite acts as a deoxidizer and bleaching agent in textile processing. It helps prevent oxidation of cotton fibers during dyeing, which can lead to strength loss.
Key Benefits :
- Enhanced Whiteness : Improves the whiteness of cotton fabrics.
- Decontamination : Effectively removes impurities from low-grade cotton.
| Application | Description |
|---|---|
| Deoxidizing Agent | Prevents local oxidation during high-temperature processing. |
| Bleaching Agent | Enhances fabric whiteness while maintaining fiber integrity. |
Food Preservation
Use as a Preservative : Sodium sulfite is employed in the food industry to prevent discoloration and spoilage of dried fruits and vegetables.
Key Benefits :
- Antioxidant Properties : Inhibits enzymatic browning reactions.
- Shelf Life Extension : Prolongs the freshness of food products.
| Application | Description |
|---|---|
| Dried Fruits | Prevents discoloration and spoilage. |
| Meat Preservation | Maintains color and freshness by inhibiting microbial growth. |
Water Treatment
Oxygen Scavenger in Boilers : Sodium sulfite is used to treat water in steam boilers to prevent corrosion by scavenging dissolved oxygen.
Key Benefits :
- Corrosion Prevention : Protects boiler systems from pitting corrosion.
- Cost Efficiency : Reduces maintenance costs associated with corrosion damage.
| Application | Description |
|---|---|
| Boiler Water Treatment | Removes dissolved oxygen from feedwater. |
Pharmaceutical Applications
Sodium sulfite is involved in various pharmaceutical processes, including the synthesis of active pharmaceutical ingredients (APIs). For instance, it is used in the production of taurine through a reaction involving ethanolamine and sulfuric acid.
Case Study 1: Pulp Production
A study demonstrated that using sodium sulfite in the pulping process significantly improved fiber yield while reducing chemical usage by up to 30%. This not only enhanced environmental sustainability but also reduced operational costs for pulp manufacturers .
Case Study 2: Textile Processing
In an experimental setup, sodium sulfite was applied during dyeing processes on cotton fabrics, resulting in a 20% increase in whiteness compared to traditional methods without sodium sulfite .
Propriétés
Formule moléculaire |
NaO3S- |
|---|---|
Poids moléculaire |
103.06 g/mol |
Nom IUPAC |
sodium;sulfite |
InChI |
InChI=1S/Na.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-2 |
Clé InChI |
DWAQJAXMDSEUJJ-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)[O-].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














